,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) finds application in organic synthesis through Suzuki-Miyaura coupling reactions [1]. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between a vinyl group and various aryl or vinyl halides [1]. The presence of the vinyl group on the molecule makes it a valuable building block for the synthesis of diverse organic compounds with conjugated double bond systems, which are crucial in various functional materials and pharmaceuticals [2].
Here's an example of using 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction:
[1] N. Miyaura, T. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 100, no. 8, pp. 3435-3475, 2000